Lincomycin vs. Clindamycin: 4-Dilution MIC Differential Against Clinical S. aureus Isolates
In a multicenter study of 555 clinical Staphylococcus aureus isolates from hospitalized patients across 16 Russian centers, clindamycin demonstrated significantly higher in vitro potency than lincomycin. Clindamycin MIC was generally 4 dilutions lower than that of lincomycin. Notably, among clindamycin-susceptible strains (MIC ≤0.5 mg/L), 14 isolates exhibited lincomycin MIC values exceeding 128 mg/L, indicating a profound susceptibility disconnect between the two lincosamides [1]. This quantifies the precise potency differential that governs clinical selection between these two otherwise structurally and mechanistically related antibiotics.
| Evidence Dimension | In vitro antibacterial activity (MIC50, MIC90, MIC range) |
|---|---|
| Target Compound Data | MIC50 = 2 mg/L; MIC90 >256 mg/L; MIC range = 0.5 to >256 mg/L |
| Comparator Or Baseline | Clindamycin: MIC50 = 0.125 mg/L; MIC90 >256 mg/L; MIC range = 0.06 to >256 mg/L |
| Quantified Difference | Clindamycin MIC generally 4 dilutions lower; 14 clindamycin-susceptible strains (MIC ≤0.5 mg/L) had lincomycin MIC >128 mg/L |
| Conditions | Agar dilution method per NCCLS guidelines; 555 clinical S. aureus isolates from 16 Russian hospitals; ATCC 29213 control strain |
Why This Matters
This 4-dilution potency differential and the documented susceptibility disconnect (MIC >128 mg/L vs. ≤0.5 mg/L) inform procurement decisions where lincomycin is selected for specific applications requiring its distinct antimicrobial spectrum or where clindamycin is not indicated.
- [1] Kretchikov, V. A., Dekhnich, A. V., Edelstein, I. A., Narezkina, A. D., & Pimkin, M. A. (2002). Comparative activity of lincomycin and clindamycin against Staphylococcus aureus isolated from hospitalized patients. Proceedings of the Sixth International Conference on the Macrolides, Azalides, Streptogramins, Ketolides and Oxazolidinones, Bologna, Italy, Poster 03.13. View Source
